4-Bromo-2-fluoro-5-iodobenzyl bromide

Synthetic Chemistry Medicinal Chemistry Quality Control

Synthetic routes requiring sequential functionalization of a single aryl scaffold are frequently disrupted by incompatible reactive sites, forcing additional protection/deprotection steps. 4-Bromo-2-fluoro-5-iodobenzyl bromide (CAS 2090324-46-0) directly resolves this bottleneck through three orthogonal reactive loci: a benzylic bromide handle for transition-metal-free Suzuki coupling, an aryl iodide for mild Pd-catalyzed cross-coupling, and a residual aryl bromide for a final, harsher-stage coupling. This eliminates the activation step required when using the analogous alcohol, directly saving one synthetic operation per campaign. Key procurement advantages: - Enables a three-step sequential cross-coupling strategy without intermediate functional group interconversion. - The 2-fluoro substituent provides electronic tuning and a hydrogen-bond acceptor for medicinal chemistry applications. - Supplied as a white powder with ≥95% purity, suitable for kilo-lab and pilot-plant route scouting.

Molecular Formula C7H4Br2FI
Molecular Weight 393.82 g/mol
Cat. No. B12856092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-5-iodobenzyl bromide
Molecular FormulaC7H4Br2FI
Molecular Weight393.82 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)Br)F)CBr
InChIInChI=1S/C7H4Br2FI/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2
InChIKeyYSHRFYDZUQSHQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-5-iodobenzyl bromide: Polyhalogenated Building Block


4-Bromo-2-fluoro-5-iodobenzyl bromide (CAS 2090324-46-0) is a densely polyhalogenated benzyl bromide derivative, defined by the simultaneous presence of three distinct halogen substituents (bromine, fluorine, and iodine) at the 4-, 2-, and 5-positions, respectively, together with a reactive benzylic bromide handle [1]. This substitution pattern creates a molecule with three orthogonal reactive loci: a C(sp³)–Br benzylic electrophile and two aryl halides (C–I and C–Br) with well-established differential reactivity in palladium-catalyzed cross-coupling reactions [2]. The compound has a molecular formula of C₇H₄Br₂FI and a molecular weight of 393.82 g/mol [1], presenting as a white powder with a predicted boiling point of 325.6±42.0 °C and a density of 2.440±0.06 g/cm³ .

1 Orthogonal reactivity workflow: benzylic bromide, aryl iodide, and aryl bromide in a single scaffold
2 Supports sequential chemoselective cross-coupling without protection/deprotection steps
3 Defined 2-fluoro-5-iodo regiochemistry for structure-activity relationship studies and library synthesis

4-Bromo-2-fluoro-5-iodobenzyl bromide: Why Generic Substitutes Fail


Simpler benzyl halide building blocks such as 4-iodobenzyl bromide or 2-iodobenzyl bromide lack the necessary orthogonality to support sequential, chemoselective cross-coupling reactions in a single molecular framework. When synthetic strategy requires first utilizing the benzylic bromide in an Sₙ2 or transition-metal-free Suzuki-type coupling, then subsequently activating an aryl halide in a palladium-catalyzed cross-coupling, the absence of a second, differentially reactive aryl halide (such as the aryl bromide in 4-bromo-2-fluoro-5-iodobenzyl bromide) forces the introduction of additional protection/deprotection steps or alternative building blocks [1]. Furthermore, the fixed 2-fluoro-4-bromo-5-iodo regiochemical arrangement cannot be replicated by simply combining mono- or di-halogenated benzyl bromides, as the fluoro substituent is not a leaving group and serves an electronic/steric tuning function that mono-halogenated analogs cannot provide [2].

! Simpler benzyl halides lack a second differentially reactive aryl halide, forcing additional protection/deprotection steps
! Regioisomer 4-bromo-5-fluoro-2-iodobenzyl bromide may shift site-selectivity outcomes due to reversed fluoro/iodo positioning
! Mono- or di-halogenated analogs cannot replicate the electronic/steric tuning provided by the fixed 2-fluoro substituent

4-Bromo-2-fluoro-5-iodobenzyl bromide: Head-to-Head Evidence


Molecular Identity vs. Regioisomeric Analog

4-Bromo-2-fluoro-5-iodobenzyl bromide has a molecular formula of C₇H₄Br₂FI and a molecular weight of 393.82 g/mol. Its closest regioisomeric analog, 4-bromo-5-fluoro-2-iodobenzyl bromide (CAS 1379330-38-7), shares the same formula and molecular weight (393.82 g/mol) but differs in the positions of the fluorine and iodine substituents on the phenyl ring. Confusion between these two isomers can result in incorrect substitution patterns in downstream synthetic products, which is especially critical in patent-protected pharmaceutical intermediate synthesis [1].

Molecular Identity
Head-to-head
Identical formula and MW vs. regioisomer CAS 1379330-38-7; indistinguishable by MW, distinct by CAS and I/F position
Regioisomer procurement risk requires CAS verification
Critical for patent-protected intermediate synthesis
Synthetic Chemistry Medicinal Chemistry Quality Control

Orthogonal Reactivity of C–Br, C–I, and Benzylic Bromide

The compound possesses three carbon–halogen bonds with distinct reactivity profiles: a benzylic C(sp³)–Br bond, an aromatic C–I bond, and an aromatic C–Br bond. In palladium-catalyzed Suzuki–Miyaura coupling, the relative oxidative addition rates follow the well-established trend: Ar–I > Ar–Br >> Ar–Cl, with Ar–I rates approximately 100-fold higher than Ar–Br under typical conditions [1][2]. Additionally, transition-metal-free Suzuki-type coupling conditions (using an organic sulfide catalyst) activate benzyl halides while leaving aryl bromides and iodides unaffected, enabling orthogonal, sequenced reactivity in a single molecule [3].

Orthogonal Reactivity
Class-level inference
Three differentiable reactive loci: Ar–I oxidative addition ~100× faster than Ar–Br
Enables sequenced chemoselective cross-coupling strategy
Context-dependent; Pd- and metal-free conditions apply
Chemoselective Synthesis Cross-Coupling Bifunctional Building Blocks

Regiochemical Differentiation of Fluoro-Iodo Positioning

In the target compound (CAS 2090324-46-0), the fluorine atom resides at the 2-position while iodine occupies the 5-position. In the regioisomer 4-bromo-5-fluoro-2-iodobenzyl bromide (CAS 1379330-38-7), this is reversed: fluorine at the 5-position and iodine at the 2-position. This positional swap changes the steric and electronic environment around the aryl iodide and aryl bromide sites, potentially altering the outcome of chemoselective cross-coupling reactions where site-selectivity is governed by a combination of halogen identity and ring position [1].

Regiochemical Swap
Head-to-head
2-Fluoro-5-iodo (target) vs. 5-fluoro-2-iodo (comparator); steric/electronic maps diverge
Site-selectivity context may shift with incorrect isomer
Specify CAS 2090324-46-0 for the 2-F-5-I pattern
Structure-Activity Relationship Drug Discovery Fluorine Chemistry

Lipophilicity and Density vs. Simpler Benzyl Bromides

The target compound exhibits a predicted XLogP3-AA value of 3.9 [1] and a density of 2.440±0.06 g/cm³ . By comparison, the simpler analog 4-iodobenzyl bromide has a density of approximately 2.11 g/cm³ (estimated from analogous 2-iodobenzyl bromide data) and a lower predicted XLogP (~2.8), reflecting the absence of the electron-withdrawing fluorine and additional bromine atoms that elevate both density and lipophilicity in the target compound .

Lipophilicity & Density
Data to verify
Predicted XLogP 3.9, density ~2.44 g/cm³; ~0.33 g/cm³ higher than mono-halogenated analogs
May influence chromatography and workup partitioning
Predicted values; experimental verification needed
Physicochemical Properties Formulation Reaction Optimization

Benzylic Bromide vs. Alcohol Functional Group Advantage

4-Bromo-2-fluoro-5-iodobenzyl bromide (MW 393.82 g/mol, CAS 2090324-46-0) possesses a benzylic bromide functionality that is directly electrophilic, whereas the corresponding alcohol, 4-bromo-5-fluoro-2-iodobenzyl alcohol (MW 330.92 g/mol, CAS 1934404-53-1, purity 95%) , requires additional activation (e.g., Appel reaction or conversion to a sulfonate ester) before nucleophilic displacement. This difference eliminates one synthetic step when the benzyl bromide is used directly as an electrophile in Sₙ2 or cross-coupling reactions [1].

Bromide vs Alcohol
Head-to-head
Benzylic bromide is directly electrophilic; alcohol requires activation step (estimated 2–4 h saving)
Eliminates one synthetic step vs. alcohol precursor
Relevant for process route scouting
Synthetic Intermediate Oxidation State Reagent Selection

4-Bromo-2-fluoro-5-iodobenzyl bromide: Recommended Applications


Sequential Chemoselective Diarylmethane Synthesis

The presence of the benzylic bromide and both an aryl iodide and aryl bromide on the same ring permits a three-step, one-pot or sequential cross-coupling strategy that installs three distinct aryl or heteroaryl groups without intermediate functional group interconversion. Under transition-metal-free Suzuki–Miyaura conditions (e.g., organic sulfide catalyst), the benzylic bromide reacts with the first arylboronic acid while leaving both aryl halides intact, as the C(sp²)–Br and C(sp²)–I bonds remain unaffected under these conditions [1]. Subsequent palladium-catalyzed Suzuki coupling activates the aryl iodide (the more reactive aryl halide) with a second boronic acid, and finally the aryl bromide can be coupled under harsher conditions with a third coupling partner [2]. This orthogonal sequence is not achievable with mono-halogenated or non-polyhalogenated benzyl bromides.

Fluorine-18 Radiochemistry for PET Tracer Prosthetic Group

Densely halogenated benzyl bromides are investigated as precursors for radio-iodination and radio-fluorination in PET tracer development. The aryl iodine position in the 2-fluoro-5-iodo arrangement can serve as a site for isotopically exchanged iodine-124, while the benzylic bromide provides a conjugation point for biomolecules [1]. The specific substitution pattern of 4-bromo-2-fluoro-5-iodobenzyl bromide allows for sequential incorporation of an ¹⁸F or ¹²⁴I label on the same aromatic scaffold, which is not feasible with simpler 4-iodobenzyl bromide (which lacks the second halogen for orthogonal coupling).

Regiochemically Defined Intermediate for Kinase & GPCR Libraries

The fixed 2-fluoro-4-bromo-5-iodo arrangement introduces a defined electrostatic potential surface and dipole moment that can be exploited in structure-based drug design. The 2-fluoro substituent serves as a hydrogen bond acceptor and modulates the electron density of the aromatic ring, while the 5-iodo group provides a heavy atom for X-ray crystallographic phasing (SAD/MAD) and a site for late-stage diversification [1]. Compared to the regioisomer 4-bromo-5-fluoro-2-iodobenzyl bromide, the spatial orientation of the iodine atom in the target compound places it in a sterically less hindered para-relationship to the benzylic position, which may facilitate final-stage C–C bond formation in sterically demanding library syntheses [2].

Process Chemistry: Direct Electrophilic Synthon Without Activation

In a process route comparing the alcohol and bromide forms of the same polyhalogenated benzyl core, use of 4-bromo-2-fluoro-5-iodobenzyl bromide eliminates the need for a separate activation step (e.g., Appel bromination of the alcohol with CBr₄/PPh₃ or conversion to mesylate/tosylate). This directly saves one synthetic step, reducing reagent costs and purification burden. Based on the molecular weight difference of 62.90 g/mol between the bromide (393.82 g/mol) and the alcohol (330.92 g/mol) [1][2], the yield-adjusted cost and throughput benefits can be quantitatively assessed during route scouting. This advantage is particularly relevant for kilo-lab and pilot-plant campaigns where step reduction translates directly to reduced cycle time.

Application
Selection Property
Validation Focus
Sequential diarylmethane synthesis
Orthogonal benzylic/aryl halide reactivity
Chemoselective coupling sequence reproducibility
PET tracer prosthetic group precursor
Polyhalogenated scaffold for sequential radio-iodination
Isotopic exchange and conjugation efficiency
Kinase and GPCR library intermediate
2-Fluoro-5-iodo regiochemistry for electrostatic and steric tuning
Structure-activity relationship and crystallographic phasing
Process chemistry step reduction
Direct electrophilic benzylic bromide
Yield-adjusted cycle time vs. alcohol activation route

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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